4-(4-Bromo-1H-pyrazol-1-yl)piperidine

概要

説明

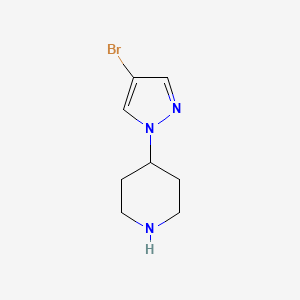

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C8H12BrN3. It is a heterocyclic compound that contains both a pyrazole and a piperidine ring.

作用機序

Target of Action

Pyrazoles and piperidines are often used in the development of drugs due to their wide range of biological activities. They can interact with various targets in the body, including enzymes, receptors, and ion channels .

Mode of Action

The mode of action of pyrazoles and piperidines can vary greatly depending on their specific chemical structure and the target they interact with. For example, some pyrazoles act as enzyme inhibitors, preventing the enzyme from carrying out its normal function .

Biochemical Pathways

Pyrazoles and piperidines can be involved in a variety of biochemical pathways. The specific pathways affected would depend on the exact nature of the compound and its target .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles and piperidines can vary widely depending on their chemical structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of pyrazoles and piperidines can include changes in cell signaling, enzyme activity, and gene expression, among others .

Action Environment

The action, efficacy, and stability of pyrazoles and piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

生化学分析

Biochemical Properties

It is known that pyrazole derivatives, which include 4-(4-Bromo-1H-pyrazol-1-yl)piperidine, have been shown to interact with various enzymes and proteins . For instance, some pyrazoles can act as inhibitors of liver alcohol dehydrogenase

Cellular Effects

Some pyrazoline derivatives, a class of compounds related to pyrazoles, have been shown to affect cellular components negatively under conditions of oxidative stress

Molecular Mechanism

As mentioned earlier, some pyrazoles can inhibit liver alcohol dehydrogenase , suggesting that this compound might exert its effects through enzyme inhibition or activation

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives such as pyrazole oxides.

Reduction Reactions: Reduced derivatives with the bromine atom removed or replaced.

科学的研究の応用

4-(4-Bromo-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

- 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester

- tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of a pyrazole and piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an inhibitor in biochemical pathways make it a valuable compound in scientific research .

生物活性

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a compound of considerable interest in pharmacological research due to its unique structural features and biological activities. The presence of a bromine atom on the pyrazole ring enhances its reactivity and binding affinity to various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₂BrN₃, and it exists primarily as a hydrochloride salt in research applications. Its structure consists of a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BrN₃·ClH |

| CAS Number | 1263378-44-4 |

| Molecular Weight | 232.10 g/mol |

Pharmacological Potential

Research indicates that this compound exhibits several notable pharmacological properties:

- Neurotransmitter Receptor Inhibition : The compound has shown potential as an inhibitor of various neurotransmitter receptors, which could be beneficial in treating neurological disorders.

- Anticancer Activity : Studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. They exhibit antiproliferative effects on multiple cancer cell lines, including lung, breast, and colorectal cancers .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation, such as topoisomerase and tubulin polymerization .

- Binding Affinity : The bromine substitution enhances the compound's binding affinity to specific proteins and receptors, facilitating its action as a therapeutic agent.

Anticancer Studies

A study evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to this compound. Results indicated that these compounds inhibited the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with the pyrazole structure displayed higher cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) compared to standard chemotherapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with piperidine under controlled conditions. Common solvents include methanol or ethanol, often with catalysts like acetic acid to enhance yield. The synthesis process may also involve purification steps such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties compared to structurally similar compounds.

| Compound Name | Key Differences |

|---|---|

| 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester | Contains a carboxylic acid ester group |

| 4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride | Substituted with a methyl group instead of bromine |

| 4-(1H-Pyrazol-1-yl)piperidine hydrochloride | Lacks bromination; simpler structure |

特性

IUPAC Name |

4-(4-bromopyrazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYMHWHMYSOTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。